molecular formula C6H5F5O2 B14433197 1,1,3,3,3-Pentafluoropropyl prop-2-enoate CAS No. 80110-83-4

1,1,3,3,3-Pentafluoropropyl prop-2-enoate

Cat. No.: B14433197
CAS No.: 80110-83-4
M. Wt: 204.09 g/mol
InChI Key: NYEBHTONNFRMMF-UHFFFAOYSA-N
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Description

1,1,3,3,3-Pentafluoropropyl prop-2-enoate, also known as 2,2,3,3,3-pentafluoropropyl acrylate, is a fluorinated organic compound with the molecular formula C(_6)H(_5)F(_5)O(_2). This compound is characterized by the presence of a pentafluoropropyl group attached to an acrylate moiety. It is widely used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3,3-Pentafluoropropyl prop-2-enoate can be synthesized through the esterification of acrylic acid with 1,1,3,3,3-pentafluoropropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,3-Pentafluoropropyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Addition Reactions: The major products are haloalkanes or other addition products depending on the electrophile used.

    Polymerization: The major products are polymers with varying molecular weights and properties.

    Substitution Reactions: The major products are substituted fluorinated compounds.

Scientific Research Applications

1,1,3,3,3-Pentafluoropropyl prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.

    Biology: The compound is used in the development of fluorinated biomaterials for medical applications.

    Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 1,1,3,3,3-pentafluoropropyl prop-2-enoate involves its ability to undergo polymerization and addition reactions. The acrylate moiety allows the compound to participate in radical polymerization, forming polymers with unique properties. The fluorinated propyl group enhances the compound’s chemical stability and resistance to degradation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

1,1,3,3,3-Pentafluoropropyl prop-2-enoate can be compared with other fluorinated acrylates such as:

    2,2,3,3,3-Pentafluoropropyl methacrylate: Similar in structure but with a methacrylate moiety instead of an acrylate moiety.

    1,1,1,3,3,3-Hexafluoro-2-propanol acrylate: Contains a hexafluoropropanol group instead of a pentafluoropropyl group.

    2,2,3,3,3-Pentafluoropropyl vinyl ether: Contains a vinyl ether moiety instead of an acrylate moiety .

Uniqueness: this compound is unique due to its combination of a highly fluorinated propyl group and an acrylate moiety, which imparts both chemical stability and reactivity, making it suitable for a wide range of applications .

Properties

CAS No.

80110-83-4

Molecular Formula

C6H5F5O2

Molecular Weight

204.09 g/mol

IUPAC Name

1,1,3,3,3-pentafluoropropyl prop-2-enoate

InChI

InChI=1S/C6H5F5O2/c1-2-4(12)13-6(10,11)3-5(7,8)9/h2H,1,3H2

InChI Key

NYEBHTONNFRMMF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(CC(F)(F)F)(F)F

Origin of Product

United States

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